
Angiotensina (1-9)
Descripción general
Descripción
La angiotensina-(1-9) es un péptido compuesto de nueve aminoácidos, formado cuando la enzima convertidora de angiotensina 2 hidroliza la leucina terminal carboxilo de la angiotensina I . Forma parte del sistema renina-angiotensina, que desempeña un papel crucial en la regulación de la presión arterial y el equilibrio de líquidos. La angiotensina-(1-9) ha ganado atención por sus posibles efectos terapéuticos, particularmente en la salud cardiovascular .
Aplicaciones Científicas De Investigación
La angiotensina-(1-9) se ha estudiado ampliamente por sus posibles aplicaciones terapéuticas en diversos campos:
Química: En química, la angiotensina-(1-9) se utiliza como péptido modelo para estudiar las interacciones enzima-sustrato y los mecanismos de hidrólisis de péptidos .
Biología: En la investigación biológica, se investiga la angiotensina-(1-9) por su papel en la modulación de las funciones cardiovasculares. Se ha demostrado que tiene efectos protectores contra la hipertrofia cardíaca y la fibrosis .
Medicina: En medicina, la angiotensina-(1-9) se está explorando por su potencial para tratar la hipertensión y la insuficiencia cardíaca. Actúa a través del receptor de angiotensina tipo 2, promoviendo la vasodilatación y reduciendo la presión arterial .
Industria: En la industria farmacéutica, la angiotensina-(1-9) se está desarrollando como un agente terapéutico para las enfermedades cardiovasculares. Su producción implica métodos biotecnológicos avanzados para garantizar una alta pureza y eficacia .
Mecanismo De Acción
La angiotensina-(1-9) ejerce sus efectos principalmente a través del receptor de angiotensina tipo 2. Al unirse a este receptor, activa las vías de señalización que conducen a la vasodilatación, los efectos antiinflamatorios y la protección contra la remodelación cardíaca . El péptido también inhibe la enzima convertidora de angiotensina, reduciendo la formación de angiotensina II y por lo tanto disminuyendo la presión arterial .
Compuestos similares:
- Angiotensina II: Un potente vasoconstrictor que aumenta la presión arterial.
- Angiotensina-(1-7): Un péptido con propiedades vasodilatadoras y antiinflamatorias.
- Angiotensina A: Un péptido con efectos tanto vasoconstrictores como vasodilatadores .
Singularidad: La angiotensina-(1-9) es única en su capacidad de activar el receptor de angiotensina tipo 2, lo que lleva a efectos cardiovasculares beneficiosos sin los efectos adversos asociados con la angiotensina II. A diferencia de la angiotensina-(1-7), que actúa principalmente a través del receptor Mas, la angiotensina-(1-9) tiene un mecanismo de acción distinto que involucra el receptor de angiotensina tipo 2 .
En conclusión, la angiotensina-(1-9) es un péptido prometedor con un potencial significativo en la terapia cardiovascular. Su mecanismo de acción único y sus efectos beneficiosos sobre el corazón y los vasos sanguíneos lo convierten en un objetivo valioso para futuras investigaciones y desarrollo.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La angiotensina-(1-9) se puede sintetizar utilizando la síntesis de péptidos en fase sólida, un método comúnmente empleado para la producción de péptidos. Esto implica la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye pasos de desprotección y acoplamiento, típicamente utilizando reactivos como N,N'-diisopropilcarbodiimida e hidroxi-benzotriazol .
Métodos de producción industrial: La producción industrial de angiotensina-(1-9) puede implicar tecnología de ADN recombinante, donde el péptido se expresa en sistemas microbianos como Escherichia coli. El péptido se purifica luego utilizando técnicas cromatográficas para lograr la pureza y el rendimiento deseados .
Análisis De Reacciones Químicas
Tipos de reacciones: La angiotensina-(1-9) se somete principalmente a reacciones de hidrólisis, donde se convierte en otros péptidos de angiotensina por enzimas como la enzima convertidora de angiotensina y la neprilisina .
Reactivos y condiciones comunes: Las reacciones de hidrólisis que involucran angiotensina-(1-9) generalmente ocurren en condiciones fisiológicas, con enzimas actuando como catalizadores. Las reacciones están influenciadas por factores como el pH, la temperatura y la presencia de cofactores .
Productos principales: Los productos principales formados a partir de la hidrólisis de la angiotensina-(1-9) incluyen angiotensina-(1-7) y angiotensina II, ambas con actividades biológicas distintas dentro del sistema renina-angiotensina .
Comparación Con Compuestos Similares
- Angiotensin II: A potent vasoconstrictor that increases blood pressure.
- Angiotensin-(1-7): A peptide with vasodilatory and anti-inflammatory properties.
- Angiotensin A: A peptide with both vasoconstrictive and vasodilatory effects .
Uniqueness: Angiotensin-(1-9) is unique in its ability to activate the angiotensin type 2 receptor, leading to beneficial cardiovascular effects without the adverse effects associated with angiotensin II. Unlike angiotensin-(1-7), which primarily acts through the Mas receptor, angiotensin-(1-9) has a distinct mechanism of action that involves the angiotensin type 2 receptor .
Propiedades
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H78N16O13/c1-5-31(4)46(71-50(79)40(22-33-15-17-36(73)18-16-33)67-52(81)45(30(2)3)70-48(77)38(13-9-19-62-56(58)59)65-47(76)37(57)25-44(74)75)53(82)68-41(23-34-26-60-28-63-34)54(83)72-20-10-14-43(72)51(80)66-39(21-32-11-7-6-8-12-32)49(78)69-42(55(84)85)24-35-27-61-29-64-35/h6-8,11-12,15-18,26-31,37-43,45-46,73H,5,9-10,13-14,19-25,57H2,1-4H3,(H,60,63)(H,61,64)(H,65,76)(H,66,80)(H,67,81)(H,68,82)(H,69,78)(H,70,77)(H,71,79)(H,74,75)(H,84,85)(H4,58,59,62)/t31-,37-,38-,39-,40-,41-,42-,43-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXGOQOPNPFXFT-JWRYNVNRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H78N16O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1183.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does angiotensin-(1-9) exert its cardiovascular protective effects?
A: Angiotensin-(1-9) primarily acts through the angiotensin type 2 receptor (AT2R) [, , , ]. This interaction triggers downstream signaling pathways leading to:
- Inhibition of Cardiomyocyte Hypertrophy: Angiotensin-(1-9) counteracts the hypertrophic effects of angiotensin II, potentially via the AT2R and modulation of microRNA-129-3p/PKIA/PKA signaling [, ].
- Reduction of Cardiac Fibrosis: By modulating collagen I expression and inhibiting fibroblast proliferation, angiotensin-(1-9) contributes to reduced cardiac fibrosis [, ].
- Vasodilation: Studies indicate that angiotensin-(1-9) promotes vasodilation through AT2R-dependent and independent mechanisms, potentially involving nitric oxide (NO) release [, , , , ].
- Blood Pressure Reduction: While the mechanisms are not fully elucidated, research suggests that angiotensin-(1-9) might contribute to blood pressure reduction through vasodilation and potentially other pathways [, ].
Q2: What is the molecular structure of angiotensin-(1-9)?
A2: Angiotensin-(1-9) is a nonapeptide, meaning it consists of nine amino acids. Its amino acid sequence is: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His. Detailed spectroscopic data and information on its three-dimensional structure can be further explored in dedicated peptide databases and research articles.
Q3: How stable is angiotensin-(1-9) in vivo?
A: Angiotensin-(1-9) has a relatively short half-life in circulation []. This necessitates the development of appropriate delivery systems and formulation strategies to enhance its stability and bioavailability for therapeutic applications.
Q4: What strategies are being explored to improve the stability and delivery of angiotensin-(1-9)?
A4: Researchers are investigating various approaches, including:
- Nanoparticle-mediated drug delivery: Hybrid nanoparticles, such as those based on Eudragit® E/Alginate and gold nanospheres, have shown promise in encapsulating angiotensin-(1-9), controlling its release, and enhancing its efficacy in preventing cardiomyocyte hypertrophy in vitro [].
- Gene therapy: Adenoviral vectors designed to express angiotensin-(1-9) have demonstrated successful transduction and sustained peptide release in cardiomyocytes, highlighting their potential for long-term therapeutic applications [].
Q5: What evidence supports the therapeutic potential of angiotensin-(1-9) in cardiovascular disease?
A5: Numerous in vitro and in vivo studies highlight the beneficial effects of angiotensin-(1-9):
- In vitro: Angiotensin-(1-9) effectively inhibits cardiomyocyte hypertrophy induced by various stimuli, including angiotensin II, isoproterenol, and arg-vasopressin [].
- Animal models:
- In spontaneously hypertensive rats, chronic angiotensin-(1-9) infusion reduced cardiac fibrosis and improved aortic contraction, indicating its potential in treating hypertensive heart disease [, ].
- In a mouse model of angiotensin II-induced hypertension, angiotensin-(1-9) attenuated cardiac hypertrophy and fibrosis, showcasing its therapeutic potential in managing hypertensive cardiac remodeling [].
- In a rat model of myocardial infarction, angiotensin-(1-9) administration reduced cardiac hypertrophy and improved cardiac function, suggesting its potential in treating post-infarction cardiac remodeling [].
- Studies in diabetic rats have shown that angiotensin-(1-9) can alleviate cardiomyopathy, suggesting potential applications in managing diabetic complications [].
Q6: Are there any clinical trials investigating angiotensin-(1-9) for cardiovascular disease?
A6: While preclinical evidence is promising, clinical trials specifically evaluating angiotensin-(1-9) for cardiovascular disease are currently limited. Further research is crucial to determine its efficacy and safety profile in human subjects.
Q7: What are the knowledge gaps and areas for future research on angiotensin-(1-9)?
A7: * Detailed signaling pathways: A more comprehensive understanding of the molecular mechanisms underlying angiotensin-(1-9)'s actions, including its interaction with AT2R and potential crosstalk with other pathways, is crucial.* Clinical efficacy and safety: Well-designed clinical trials are needed to evaluate the therapeutic potential of angiotensin-(1-9) in various cardiovascular diseases, establish optimal dosing regimens, and assess its long-term safety profile in humans.* Drug delivery and targeting: Developing efficient and targeted delivery systems for angiotensin-(1-9) is essential to overcome its short half-life and enhance its therapeutic efficacy.* Biomarkers and diagnostics: Identifying reliable biomarkers to predict treatment response, monitor angiotensin-(1-9) levels, and assess potential adverse effects would be beneficial in clinical settings.
Q8: What is the significance of studying the counter-regulatory RAS axis, including angiotensin-(1-9)?
A: The overactivation of the classical RAS pathway, primarily driven by angiotensin II, is implicated in the pathogenesis of various cardiovascular diseases. Targeting the counter-regulatory axis, which includes angiotensin-(1-9) and angiotensin-(1-7), offers a promising therapeutic strategy to counteract the detrimental effects of an imbalanced RAS, potentially leading to improved treatment options for patients with cardiovascular diseases [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




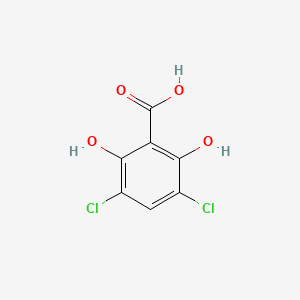
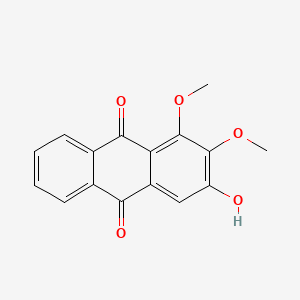


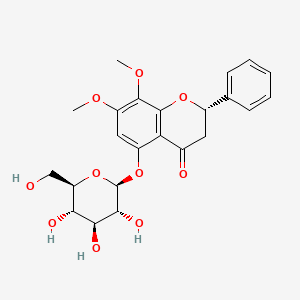
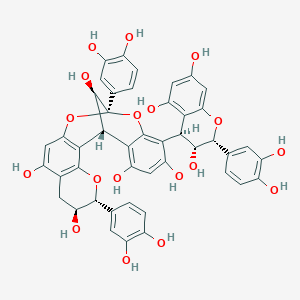
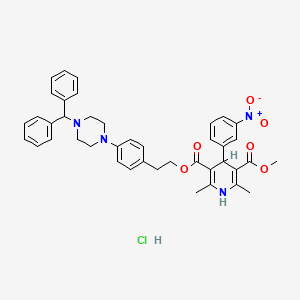

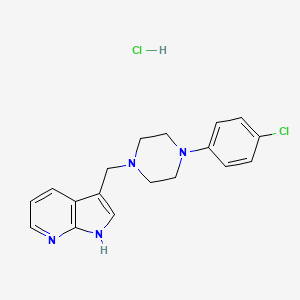

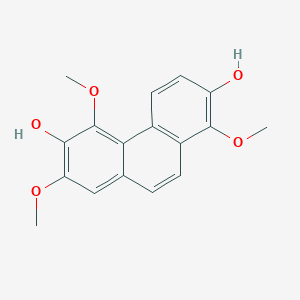
![(6S,9S,9aS)-Hexahydro-2,9-dimethyl-4,7-dioxo-N-(phenylmethyl)-6-[[4-(phosphonooxy)phenyl]methyl]-8-(8-quinolinylmethyl)-2H-pyrazino[2,1-c][1,2,4]triazine-1(6H)-carboxamide](/img/structure/B1649285.png)
